Imidazo[1,2-a]pyridine-6-carbaldehyde oxime Imidazo[1,2-a]pyridine-6-carbaldehyde oxime
Brand Name: Vulcanchem
CAS No.: 1709825-51-3
VCID: VC3033624
InChI: InChI=1S/C8H7N3O/c12-10-5-7-1-2-8-9-3-4-11(8)6-7/h1-6,12H/b10-5+
SMILES: C1=CC2=NC=CN2C=C1C=NO
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol

Imidazo[1,2-a]pyridine-6-carbaldehyde oxime

CAS No.: 1709825-51-3

Cat. No.: VC3033624

Molecular Formula: C8H7N3O

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyridine-6-carbaldehyde oxime - 1709825-51-3

Specification

CAS No. 1709825-51-3
Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
IUPAC Name (NE)-N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine
Standard InChI InChI=1S/C8H7N3O/c12-10-5-7-1-2-8-9-3-4-11(8)6-7/h1-6,12H/b10-5+
Standard InChI Key CCKHIVICLNQTGL-BJMVGYQFSA-N
Isomeric SMILES C1=CC2=NC=CN2C=C1/C=N/O
SMILES C1=CC2=NC=CN2C=C1C=NO
Canonical SMILES C1=CC2=NC=CN2C=C1C=NO

Introduction

Chemical Properties and Structure

Imidazo[1,2-a]pyridine-6-carbaldehyde oxime belongs to the imidazo[1,2-a]pyridine family, a class of heterocyclic compounds known for their diverse biological activities. The compound possesses an oxime functional group (-C=N-OH) attached to the 6-position of the imidazo[1,2-a]pyridine ring system. This unique structural arrangement contributes to its potential applications in medicinal chemistry and organic synthesis.

Physical and Chemical Characteristics

The fundamental properties of Imidazo[1,2-a]pyridine-6-carbaldehyde oxime are summarized in the following table:

PropertyValue
CAS Number1709825-51-3
Molecular FormulaC₈H₇N₃O
Molecular Weight161.16 g/mol
IUPAC Name(NE)-N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine
Standard InChIInChI=1S/C8H7N3O/c12-10-5-7-1-2-8-9-3-4-11
AppearanceSolid

The compound features the characteristic imidazo[1,2-a]pyridine scaffold, which consists of a fused imidazole and pyridine ring system. The presence of the oxime group at the 6-position enhances its reactivity and provides a versatile handle for further chemical modifications.

Structure-Property Relationships

The imidazo[1,2-a]pyridine core is recognized as a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The presence of multiple nitrogen atoms in the heterocyclic system allows for hydrogen bonding interactions with biological macromolecules, potentially leading to diverse biological activities . The oxime functional group further enhances these interactions through additional hydrogen bonding capabilities.

Synthesis Methods

Several approaches have been developed for the synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde oxime, leveraging the reactivity of 2-aminopyridine derivatives and various aldehydes.

Traditional Synthetic Routes

The synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde oxime typically begins with the preparation of the imidazo[1,2-a]pyridine scaffold, followed by functionalization at the 6-position and subsequent oxime formation. Common synthetic strategies involve the condensation of 2-aminopyridine with appropriate aldehydes or ketones.

A general synthetic pathway involves:

  • Formation of the imidazo[1,2-a]pyridine core through the reaction of 2-aminopyridine with α-haloketones or α-haloacetaldehyde derivatives

  • Formylation at the 6-position using formylating agents

  • Conversion of the 6-carbaldehyde to the corresponding oxime using hydroxylamine

Modern Synthetic Approaches

Recent advances in synthetic methodology have enabled more efficient routes to imidazo[1,2-a]pyridine derivatives. These include:

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the formation of imidazo[1,2-a]pyridine derivatives. For instance, Kusy and colleagues developed a microwave-assisted protocol for the construction of 3-carbaldehyde substituted imidazo[1,2-a]pyridines by condensing 2-aminopyridines with bromomalonaldehyde in ethanol-water media . Similar approaches could potentially be adapted for the synthesis of 6-carbaldehyde derivatives.

Transition Metal-Catalyzed C-H Functionalization

Modern approaches leverage transition metal catalysis for the direct C-H functionalization of the imidazo[1,2-a]pyridine scaffold. Palladium and copper catalysts are commonly employed to facilitate these transformations under mild reaction conditions. These methods offer advantages in terms of atom economy and functional group tolerance.

The following table summarizes key reaction conditions for the synthesis of imidazo[1,2-a]pyridine derivatives:

Synthetic ApproachReagentsReaction ConditionsAdvantages
Classical Condensation2-Aminopyridine, α-haloketonesEthanol or dioxane, reflux, 2-6 hSimple setup, readily available reagents
Microwave-Assisted2-Aminopyridine, bromomalonaldehydeEthanol-water, microwave irradiationRapid reaction, high yield
Transition Metal-CatalyzedImidazo[1,2-a]pyridine, formylating agentsPd or Cu catalysts, mild conditionsSelective functionalization, high functional group tolerance
One-Pot Multicomponent2-Aminopyridine, aldehydes, oxidantsRoom temperature to moderate heatingStreamlined process, fewer isolation steps

Biological Activities

Imidazo[1,2-a]pyridine derivatives, including Imidazo[1,2-a]pyridine-6-carbaldehyde oxime, have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

Pharmacological Properties

The imidazo[1,2-a]pyridine scaffold is found in several commercial drugs, including Zolpidem, Olprinone, and Soraprazan, highlighting its importance in medicinal chemistry . Derivatives of this scaffold have shown diverse pharmacological properties, including:

  • Antibacterial activity

  • Antifungal activity

  • Anticancer properties

  • Anti-inflammatory effects

  • Antiparasitic activity

  • Central nervous system (CNS) effects

Specifically, Imidazo[1,2-a]pyridine-6-carbaldehyde oxime has been noted for its potential antibacterial and antituberculosis properties. The oxime functional group often enhances bioactivity through additional hydrogen bonding interactions with biological targets.

Applications in Medicinal Chemistry and Beyond

The unique structural and biological properties of Imidazo[1,2-a]pyridine-6-carbaldehyde oxime make it valuable for various applications.

Drug Discovery and Development

Imidazo[1,2-a]pyridine-6-carbaldehyde oxime serves as an important scaffold for the development of new pharmaceuticals. Its heterocyclic structure allows for diverse modifications to optimize pharmacological properties. The oxime functionality provides additional opportunities for structure-activity relationship studies and can be used as a handle for further derivatization.

Potential therapeutic applications include:

  • Antibacterial agents: Targeting bacterial cell wall synthesis or protein synthesis

  • Anticancer drugs: Inhibiting specific kinases or enzymes involved in cancer progression

  • Anti-inflammatory compounds: Modulating inflammatory pathways

  • Central nervous system (CNS) agents: Interacting with neurotransmitter receptors

Chemical Intermediates and Building Blocks

The compound also serves as a valuable intermediate in organic synthesis. The oxime functional group can undergo various transformations, including:

  • Reduction to amines

  • Beckmann rearrangement to amides

  • Conversion to nitriles

  • Dehydration reactions

  • Coordination to metal centers

These transformations enable the preparation of diverse derivatives with potentially enhanced biological activities or altered physicochemical properties.

Material Science Applications

Beyond medicinal chemistry, imidazo[1,2-a]pyridine derivatives have found applications in:

  • Optoelectronic devices: Utilizing their fluorescent properties

  • Chemical sensors: Exploiting their ability to chelate metal ions

  • Functional materials: Leveraging their unique electronic and structural features

The oxime functionality in Imidazo[1,2-a]pyridine-6-carbaldehyde oxime may enhance these properties through additional coordination sites or by modifying the electronic properties of the heterocyclic system.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of Imidazo[1,2-a]pyridine-6-carbaldehyde oxime is crucial for rational drug design and optimization.

Key Structural Features

The biological activity of imidazo[1,2-a]pyridine derivatives depends on several structural elements:

  • The fused bicyclic ring system provides rigidity and defines the three-dimensional orientation of substituents

  • The nitrogen atoms in the heterocyclic system serve as hydrogen bond acceptors

  • Substituents at various positions modulate physicochemical properties and target interactions

  • The oxime group at the 6-position offers additional hydrogen bonding capabilities

Modifications to these structural elements can significantly impact biological activity and physicochemical properties.

Optimization Strategies

Several approaches can be employed to optimize the properties of Imidazo[1,2-a]pyridine-6-carbaldehyde oxime:

  • Introduction of additional substituents on the pyridine or imidazole rings

  • Modification of the oxime geometry (E/Z isomerism)

  • Replacement of the oxime with bioisosteric groups

  • Formation of metal complexes through coordination with the oxime

These strategies can lead to derivatives with enhanced potency, improved pharmacokinetic properties, or reduced toxicity.

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